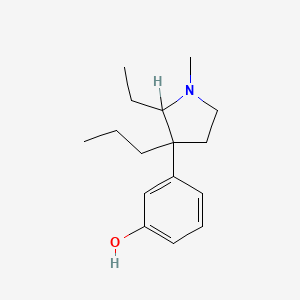
3-(4-Hydroxyphenyl)propionsäure
Übersicht
Beschreibung
Phloretic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the formula HOC₆H₄(CH₂)₂CO₂H. It is a white solid that contains both phenol and carboxylic acid functional groups. Phloretic acid is sometimes referred to as desaminotyrosine because it is structurally similar to the amino acid tyrosine, except for the absence of the amino group on the alpha carbon .
Wissenschaftliche Forschungsanwendungen
Phloretic acid has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)propionic acid are enzymes such as Tyrosine phenol-lyase and Prephenate dehydrogenase . These enzymes play a crucial role in various metabolic processes within the organism.
Mode of Action
3-(4-Hydroxyphenyl)propionic acid interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Biochemical Pathways
3-(4-Hydroxyphenyl)propionic acid affects several biochemical pathways. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . Moreover, it significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Pharmacokinetics
It is known that it is a microbial metabolite of procyanidin a2 , suggesting that it may be produced in the body through the metabolism of dietary polyphenols.
Result of Action
The action of 3-(4-Hydroxyphenyl)propionic acid results in molecular and cellular effects such as reduced cellular lipid accumulation and inhibited foam cell formation . It also suppresses cellular oxidative stress and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Hydroxyphenyl)propionic acid. For instance, it is water-soluble and may spread in water systems . Its action can also be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
3-(4-Hydroxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . The nature of these interactions is often dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
3-(4-Hydroxyphenyl)propionic acid has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to suppress macrophage foam cell formation, a process involved in the development of atherosclerosis . It does this by promoting macrophage cholesterol efflux and reducing cellular lipid accumulation . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)propionic acid exerts its effects through various mechanisms. It has been found to up-regulate the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor BI (SR-B1), which are key players in cholesterol efflux . It also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Metabolic Pathways
3-(4-Hydroxyphenyl)propionic acid is involved in various metabolic pathways. It is a major microbial metabolite of procyanidin A2 . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, would depend on the specific metabolic pathway in which it is involved.
Vorbereitungsmethoden
Phloretic acid can be synthesized through the reduction of the unsaturated side chain of p-coumaric acid. Another method involves the action of the enzyme phloretin hydrolase on phloretin, which produces phloretic acid along with phloroglucinol . Industrial production methods typically involve the hydrogenation of p-coumaric acid or synthesis from phloretin, a by-product of apple tree leaves .
Analyse Chemischer Reaktionen
Phloretsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Phloretsäure kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Die Reduktion von Phloretsäure kann zur Bildung von Dihydro-Derivaten führen.
Substitution: Phloretsäure kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der phenolischen Hydroxylgruppe. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrierungskatalysatoren für die Reduktion und Oxidationsmittel für die Oxidation
Wissenschaftliche Forschungsanwendungen
Phloretsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Phloretsäure übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus. Es ist an der Unterdrückung der Aktivierung des NF-κB-Transkriptionsfaktors beteiligt, einem Hauptregulator des Entzündungsprozesses in Säugetierzellen. Dieser Mechanismus beinhaltet die extrazellulär regulierte Kinase 1/2 (ERK1/2), die p38-Mitogen-aktivierte Proteinkinase (p38 MAPK) und die c-Jun N-terminale Kinase (JNK) .
Vergleich Mit ähnlichen Verbindungen
Phloretsäure ähnelt anderen phenolischen Verbindungen, wie zum Beispiel:
p-Cumarinsäure: Ein Vorläufer bei der Synthese von Phloretsäure.
Phloroglucinol: Ein Produkt, das neben Phloretsäure aus der Einwirkung von Phloretin-Hydrolase auf Phloretin gebildet wird.
Tyrosin: Strukturell ähnlich der Phloretsäure, enthält aber eine Aminogruppe am alpha-Kohlenstoff. Phloretsäure ist aufgrund der Kombination von Phenol- und Carbonsäure-funktionellen Gruppen einzigartig, was sie für verschiedene chemische Reaktionen und Anwendungen vielseitig einsetzbar macht
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMNPHRMNGLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075427 | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-97-3 | |
| Record name | 3-(4-Hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QNC6P18SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














